Cyclohexa-1,2-diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

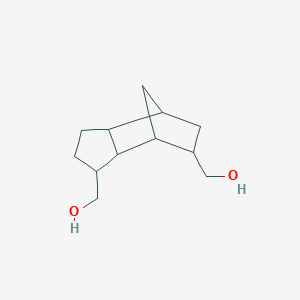

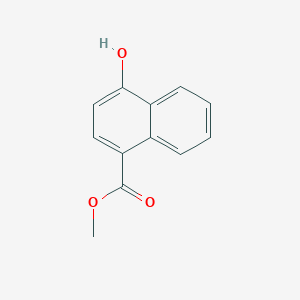

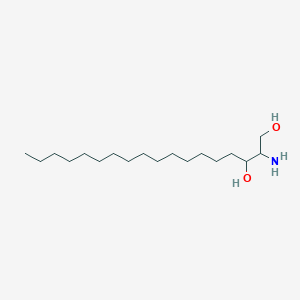

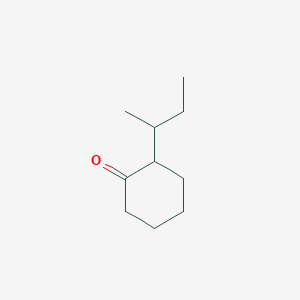

Cyclohexa-1,2-diene is a cyclic hydrocarbon with the molecular formula C6H8. It is an important intermediate in organic synthesis and has been extensively studied for its potential applications in various fields of science.

Aplicaciones Científicas De Investigación

Transfer Hydrogenation

Cyclohexa-1,4-dienes, closely related to Cyclohexa-1,2-diene, have been introduced to Brønsted acid-catalyzed transfer hydrogenation as an alternative to Hantzsch dihydropyridines. These hydrocarbon-based dihydrogen surrogates enable the transfer hydrogenation of alkenes, showing potential in imine reduction and reductive amination (Chatterjee & Oestreich, 2016).

Transfer Hydrofunctionalization

A research program focused on cyclohexa-1,4-diene-based surrogates for difficult-to-handle compounds, expanding to include surrogates of H2, mineral acids, and hydrocarbons. This work has been pivotal in advancing metal-free ionic transfer reactions (Walker & Oestreich, 2019).

Chemical Properties and Synthesis

Cyclohexa-1,3-diene, similar to this compound, is a valuable intermediate in complex molecule syntheses due to its reactivity in addition and cycloaddition reactions. Its synthesis methods have been explored extensively, providing insights into its chemical properties and handling precautions (Guppi & O'Doherty, 2008).

Diels-Alder Reaction

Strained allenes like 1,2-cyclohexadiene demonstrate significant reactivity in Diels-Alder reactions with unreactive dienes, offering insights into regioisomer and stereoisomer formations. This has been supported by computational studies, enhancing our understanding of these chemical processes (Nendel et al., 1999).

Hydroamination

Intramolecular hydroamination of cyclohexa-2,5-dienes, related to this compound, leads to the formation of bicyclic allylic amines. This reaction pathway involves a diastereoselective protonation of a pentadienyl anion, highlighting the potential of cyclohexadienes in organic synthesis (Lebeuf et al., 2006).

Polymerization

The polymerization of cyclohexa-1,3-diene in cyclohexane using sec-BuLi as an initiator results in both soluble and insoluble fractions. The insoluble poly(cyclohexa-1,3-diene) was found to be crystalline, contributing to the understanding of polymer chemistry and its applications (Quirk et al., 2003).

Synthesis and Applications

A review of cyclohexa-1,3-diene, including its homologues and derivatives, systematically accounts for the synthesis methods and the purity of preparations. This provides a comprehensive understanding of the synthetic approaches and purity concerns in the chemical industry (Mironov et al., 1983).

Propiedades

Número CAS |

14847-23-5 |

|---|---|

Fórmula molecular |

C6H8 |

Peso molecular |

80.13 g/mol |

InChI |

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1,5H,2,4,6H2 |

Clave InChI |

NMGSDTSOSIPXTN-UHFFFAOYSA-N |

SMILES |

C1CC=C=CC1 |

SMILES canónico |

C1CC=C=CC1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.